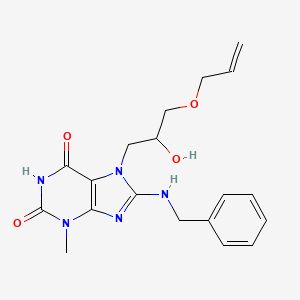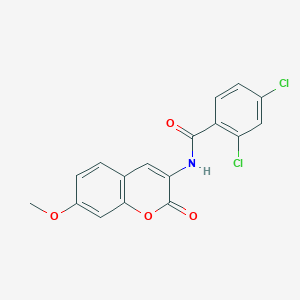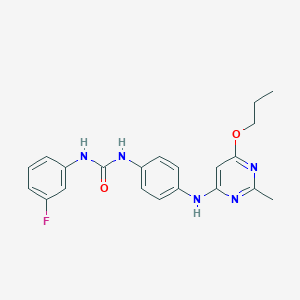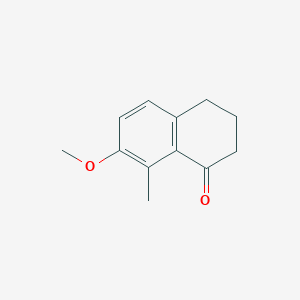
7-Methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound with a distinct chemical structure characterized by a naphthalene core Its molecular formula is C12H14O2, and it features a methoxy group at the 7th position and a methyl group at the 8th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-one typically involves a multi-step process. One common method starts with the alkylation of a naphthalene derivative, followed by a series of oxidation and reduction reactions. Key reagents used in the synthesis include methyl iodide, sodium hydride, and potassium permanganate. Reaction conditions are carefully controlled to ensure the desired substitutions and transformations on the naphthalene ring.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through similar synthetic routes, with adjustments to accommodate large-scale reactions. This includes optimizing reaction times, temperatures, and purification methods to maximize yield and purity. The use of catalytic processes and continuous flow reactors can enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: 7-Methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-one undergoes various types of chemical reactions, including:
Oxidation: Conversion of the naphthalene ring to introduce additional functional groups.
Reduction: Reduction of the carbonyl group to produce alcohols or other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions to modify the aromatic core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, followed by further functionalization with nucleophiles.
Major Products: The primary products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction may produce alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The unique structure of 7-Methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-one makes it a valuable building block for the synthesis of complex organic molecules, including natural product analogs and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential interactions with enzymes and receptors, which could lead to the development of new drugs or therapeutic agents.
Medicine: Preliminary studies have explored its potential as an anti-inflammatory or anti-cancer agent due to its ability to modulate specific biochemical pathways.
Industry: Beyond its medicinal uses, this compound may also find applications in the development of new materials, such as polymers with unique properties or dyes with enhanced stability and colorfastness.
Mecanismo De Acción
The mechanism of action of 7-Methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-one is largely dependent on its interaction with specific molecular targets. For example, if used as an anti-inflammatory agent, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins. In cancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis. The methoxy and methyl groups play crucial roles in determining its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds: Other naphthalene derivatives with varying substituents can be compared to 7-Methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-one, such as 7-Hydroxy-8-methyl-3,4-dihydronaphthalen-1(2H)-one and 7-Methoxy-8-ethyl-3,4-dihydronaphthalen-1(2H)-one.
Uniqueness: The presence of both the methoxy and methyl groups in specific positions confers unique reactivity and interaction profiles, which can be advantageous in certain chemical reactions and biological assays. The combination of these groups allows for distinct electronic and steric effects, making this compound a valuable compound for targeted applications.
Propiedades
IUPAC Name |
7-methoxy-8-methyl-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8-11(14-2)7-6-9-4-3-5-10(13)12(8)9/h6-7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABCONMRWCPGOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C(=O)CCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-cyano-N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2797739.png)

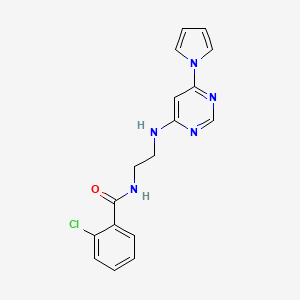
![N-(2-fluorophenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2797743.png)


![(Prop-2-yn-1-yl)({1-[4-(pyridin-3-yl)phenyl]ethyl})amine](/img/structure/B2797752.png)


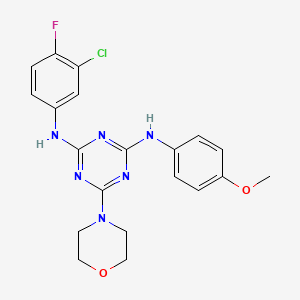
![Ethyl 2-[(2-{[(4-ethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2797757.png)
